molecular formula C21H15FN2O3 B2658116 2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-34-9

2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2658116
CAS RN: 922083-34-9
M. Wt: 362.36
InChI Key: DDOYYPOMQHVOSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H15FN2O3. The exact structure would involve the specific arrangement of these atoms in the molecule. Detailed structural information can often be obtained using techniques such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

This compound has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 . These properties can be important for determining its behavior under various conditions and for designing experiments or processes that involve this compound.

Scientific Research Applications

Scientific Research Applications

Cardiac and Vascular Effects

Research on compounds similar to the one , such as midazolam, highlights their utility in understanding the cardiac and vascular effects during anesthesia induction, especially in patients undergoing coronary surgery. These studies provide insights into the hemodynamic impacts of benzodiazepines, offering a foundation for developing safer anesthesia protocols (Schleussner et al., 1981).

Metabolism and Disposition

Investigations into the metabolism and disposition of novel compounds, such as [14C]SB-649868, an orexin receptor antagonist, reveal the complex processes involved in drug metabolism and excretion. These studies are crucial for drug development, ensuring efficacy and safety in potential therapeutic applications (Renzulli et al., 2011).

properties

IUPAC Name

2-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-12-6-8-19-17(10-12)24-21(26)15-11-13(7-9-18(15)27-19)23-20(25)14-4-2-3-5-16(14)22/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOYYPOMQHVOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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